(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid
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Overview
Description
(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid is an organic compound that features a furan ring, an amino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid typically involves the reaction of furan-2-ylmethylamine with an appropriate butanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .
Scientific Research Applications
(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-((furan-2-ylmethyl)amino)benzoic acid
- N’-acryloyl-N’-phenylfuran-2-carbohydrazide
- 2-((tetrahydro-furan-2-ylmethyl)-aminooxalyl)-amino)-benzoic acid methyl ester
Uniqueness
(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid is unique due to its specific structural features, such as the combination of a furan ring with an isopropoxy group and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H17NO5 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(3S)-3-(furan-2-ylmethylamino)-4-oxo-4-propan-2-yloxybutanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-8(2)18-12(16)10(6-11(14)15)13-7-9-4-3-5-17-9/h3-5,8,10,13H,6-7H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
FKGOHSZIKPXEIR-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC(=O)O)NCC1=CC=CO1 |
Canonical SMILES |
CC(C)OC(=O)C(CC(=O)O)NCC1=CC=CO1 |
Origin of Product |
United States |
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